AZD7624

Beschreibung

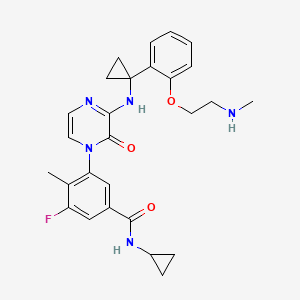

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKPHNTWNILINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095004-78-6 | |

| Record name | AZD-7624 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7624 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD7624: A Technical Deep Dive into its Mechanism of Action in Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7624 is an investigational inhaled small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] In the context of Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by persistent airway inflammation, this compound has been evaluated for its potential to modulate the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in COPD, detailing its molecular interactions, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

The central mechanism of action of this compound is the potent and selective inhibition of p38α (MAPK14) and p38β mitogen-activated protein kinases.[2][3] In COPD, various cellular stressors, including cigarette smoke and pathogens, activate the p38 MAPK pathway, leading to a downstream cascade of inflammatory responses.[1][4][5] This pathway plays a crucial role in the production of pro-inflammatory cytokines and the recruitment of inflammatory cells, such as neutrophils, to the airways.[5]

This compound, by inhibiting p38α/β, effectively dampens this inflammatory signaling.[5] Preclinical studies have demonstrated that activated p38α is upregulated in the lung macrophages and epithelial cells of patients with severe COPD.[3] this compound has been shown to decrease the lipopolysaccharide (LPS)-stimulated release of inflammatory mediators in human alveolar macrophages.[3]

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | Species | IC50 / pIC50 | Reference |

| p38α (MAPK14) | Human | 0.1 nM | [2] |

| TNF-α release from PBMCs | Human | ~3.5 nM | [2] |

| LPS-induced TNF-α release from human alveolar macrophages | Human | pIC50: -9.2 ± 0.4 | [3] |

| LPS-induced IL-6 release from human alveolar macrophages | Human | pIC50: -8.8 ± 0.7 | [3] |

Table 2: Selectivity of this compound

| p38 Isoform | Selectivity vs. p38α | Reference |

| p38β | 15-fold | [3] |

| p38γ | >10,000-fold | [3] |

| p38δ | >10,000-fold | [3] |

Table 3: Clinical Efficacy in LPS Challenge Study (Healthy Volunteers)

| Biomarker | Compartment | Reduction from Baseline Increase | p-value | Reference |

| Neutrophils | Sputum | 56.6% | <0.001 | [3] |

| TNF-α | Sputum | 85.4% | <0.001 | [3] |

| IL-6 | Sputum | Significantly reduced | - | [3] |

| IL-8 | Sputum | Significantly reduced | - | [3] |

| MIP-1β | Sputum | Significantly reduced | - | [3] |

| Neutrophils | Blood | Significantly reduced | - | [3] |

| IL-6 | Blood | Significantly reduced | - | [3] |

| MIP-1β | Blood | Significantly reduced | - | [3] |

| CRP | Blood | Significantly reduced | - | [3] |

Despite these promising anti-inflammatory effects, a Phase IIa study in COPD patients with a history of frequent exacerbations did not show a statistically significant difference between this compound and placebo in reducing the number of moderate to severe exacerbations.[3]

Experimental Protocols

In Situ Proximity Ligation Assay (isPLA)

This assay was utilized to determine the expression and activation (phosphorylation) of p38 isoforms in lung tissue.

-

Objective: To identify the predominant activated p38 isoform in COPD lung tissue.

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded lung tissue sections from COPD patients and healthy controls were used. Antigen retrieval was performed.[6][7][8]

-

Primary Antibodies: Two primary antibodies raised in different species targeting the protein of interest (e.g., p38α) and a marker for phosphorylation were applied.

-

PLA Probes: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) that bind to the primary antibodies were added.

-

Ligation: If the two primary antibodies are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

-

Amplification: The circular DNA is amplified via rolling-circle amplification.

-

Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot that can be visualized and quantified using fluorescence microscopy.[6][7][8]

-

Lipopolysaccharide (LPS) Challenge in Healthy Volunteers

This study was designed as a proof-of-mechanism to evaluate the anti-inflammatory effects of this compound.

-

Objective: To assess the effect of a single inhaled dose of this compound on LPS-induced airway and systemic inflammation.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[3]

-

Participants: Healthy, non-smoking male and female volunteers.

-

Intervention: Inhalation of a single dose of this compound or placebo.

-

LPS Challenge: One hour after dosing, subjects inhaled a nebulized solution of LPS.[9][10][11]

-

Sputum Induction: Sputum was induced using nebulized hypertonic saline at baseline and 6 hours post-LPS challenge.[9][12][13] Sputum was processed for total and differential cell counts and measurement of inflammatory biomarkers.

-

Blood Sampling: Blood samples were collected at baseline and at various time points post-LPS challenge to measure systemic inflammatory markers.[9]

-

Experimental Workflow Diagram

Caption: Workflow for the LPS challenge study in healthy volunteers.

Conclusion

This compound is a potent and selective inhibitor of p38α/β MAPK that demonstrates significant anti-inflammatory activity in preclinical models and in a clinical LPS challenge study. It effectively reduces the production of key pro-inflammatory cytokines and the influx of neutrophils, both of which are implicated in the pathophysiology of COPD. However, despite its clear biological effects on inflammatory pathways, a clinical trial in COPD patients did not demonstrate a significant benefit in reducing exacerbations. This highlights the complexity of COPD and suggests that targeting the p38 MAPK pathway alone may not be sufficient to alter the clinical course of the disease in a broad patient population. Further research may be warranted to identify specific COPD phenotypes that could potentially benefit from this therapeutic approach.

References

- 1. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. researchgate.net [researchgate.net]

- 12. Inflammation induced by inhaled lipopolysaccharide depends on particle size in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Low-dose endotoxin inhalation in healthy volunteers - a challenge model for early clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

AZD7624: A Technical Guide to p38 Alpha and Beta Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of AZD7624, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). The document outlines the quantitative measures of its inhibitory activity against p38 isoforms, details the experimental methodologies used for such determinations, and presents visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor targeting the p38 MAPK pathway, a critical signaling cascade involved in inflammatory responses. The p38 MAPK family comprises four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). This compound exhibits notable selectivity for the α and β isoforms, with significantly less activity against the γ and δ isoforms. Specifically, it demonstrates a 15-fold selectivity for p38α over p38β and over 10,000-fold selectivity against the γ and δ isoforms.[1] This selectivity profile is crucial for its therapeutic potential, as it allows for targeted inhibition of inflammatory processes while potentially minimizing off-target effects associated with broader p38 inhibition.

Quantitative Data: Isoform Selectivity and Cellular Potency

The inhibitory activity of this compound has been quantified against the different p38 isoforms, and its potency has been assessed in cellular assays by measuring the inhibition of downstream inflammatory mediators.

Table 1: this compound p38 Isoform Selectivity

| Isoform | Selectivity vs. p38α |

| p38α | 1x |

| p38β | 15x less than p38α[1] |

| p38γ | >10,000x less than p38α[1] |

| p38δ | >10,000x less than p38α[1] |

Table 2: this compound Inhibitory Potency in Cellular Assays

| Assay Description | Cell Type | Measurement | Value |

| Inhibition of human MAPK14 (p38α) | Recombinant Enzyme | IC50 | 0.1 nM[2] |

| Inhibition of TNFα release | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | ~3.5 nM[2] |

| Inhibition of LPS-induced TNFα release | Human Alveolar Macrophages | pIC50 | 9.2 ± 0.4[1] |

| Inhibition of LPS-induced IL-6 release | Human Alveolar Macrophages | pIC50 | 8.8 ± 0.7[1] |

| Unbound potency for inhibiting LPS-induced TNFα | Human Mononuclear Cells (in vitro) | pIC50u | 8.4[3] |

| Unbound potency for inhibiting LPS-induced TNFα | Whole Blood (in vitro) | pIC50u | 8.7 (full inhibition)[3] |

| Unbound potency for inhibiting LPS-induced TNFα | Alveolar Macrophages (in vitro) | pIC50u | 9.0 (partial inhibition)[3] |

| Unbound potency for inhibiting LPS-induced TNFα | Whole Blood (ex vivo) | pIC50u | 8.8[3] |

Experimental Protocols

The determination of p38 isoform selectivity for an inhibitor like this compound typically involves biochemical kinase assays. While the specific proprietary protocol for this compound is not publicly available, a representative methodology based on established kinase assay principles is detailed below.

Representative Biochemical Kinase Assay for p38 Isoform Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the four p38 MAPK isoforms (α, β, γ, δ).

Materials:

-

Recombinant human p38α, p38β, p38γ, and p38δ enzymes.

-

Kinase substrate, e.g., recombinant Activating Transcription Factor 2 (ATF2).

-

Adenosine triphosphate (ATP), potentially radiolabeled ([γ-32P]ATP) or in a system with luminescence-based detection of ADP.

-

This compound, serially diluted.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[4]

-

Microtiter plates.

-

Detection reagents (e.g., anti-phospho-ATF2 antibody for non-radioactive detection, or ADP-Glo™ reagent for luminescence).[4][5]

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of each recombinant p38 isoform and the ATF2 substrate in the kinase assay buffer.

-

Inhibitor Preparation: Perform serial dilutions of this compound to create a range of concentrations for testing. A vehicle control (e.g., DMSO) is also prepared.

-

Kinase Reaction:

-

In the wells of a microtiter plate, combine the kinase assay buffer, the specific p38 isoform, and the ATF2 substrate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]

-

-

Reaction Termination and Detection:

-

Terminate the kinase reaction.

-

Detect the amount of phosphorylated substrate. This can be achieved through various methods:

-

Radiometric Assay: If using [γ-32P]ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured.

-

Luminescence Assay: The amount of ADP produced is measured using a reagent like ADP-Glo™, which converts ADP to ATP and generates a light signal via luciferase.[4]

-

Antibody-Based Assay: An antibody specific to the phosphorylated form of the substrate (e.g., phospho-ATF2) is used for detection, often in an ELISA-like format.[5]

-

-

-

Data Analysis:

-

The signal from each concentration of this compound is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

-

The normalized data is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Visualizations: Pathways and Workflows

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Determining Isoform Selectivity

Caption: Workflow for a biochemical assay to determine p38 isoform selectivity.

This compound Selectivity Logic Diagram

Caption: Logical representation of this compound's inhibitory selectivity for p38 isoforms.

References

- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

AZD7624: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7624 is a potent and selective inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms. Its primary mechanism of action is the competitive inhibition of ATP binding to p38 MAPK, thereby blocking its kinase activity. This intervention disrupts downstream signaling cascades that are crucial for the production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular pharmacology.

Introduction

Chronic obstructive pulmonary disease (COPD) and other inflammatory lung diseases are characterized by a persistent and abnormal inflammatory response in the airways. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that plays a central role in regulating the expression of pro-inflammatory cytokines and chemokines.[1] In patients with severe COPD, the p38α isoform has been identified as being significantly activated in lung macrophages and epithelial cells.[2] this compound was developed as an inhaled p38 MAPK inhibitor with high selectivity for the α and β isoforms, aiming to locally suppress lung inflammation while minimizing systemic side effects.[2][3]

Mechanism of Action of this compound

This compound is a small molecule that acts as a potent and selective competitive inhibitor of p38α and p38β MAPK.[2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[4] This targeted inhibition effectively dampens the inflammatory signaling cascade initiated by various stimuli, such as lipopolysaccharide (LPS).[2]

Core Downstream Signaling Pathway: p38 MAPK to Pro-inflammatory Cytokines

The primary and most well-characterized downstream effect of this compound is the suppression of pro-inflammatory cytokine and chemokine production. This is achieved through the inhibition of the p38 MAPK signaling pathway, which can be summarized in the following steps:

-

Stimulus and Upstream Activation: Inflammatory stimuli, such as LPS (a component of Gram-negative bacteria), activate Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[5]

-

p38 MAPK Activation: MKK3 and MKK6 then phosphorylate and activate p38 MAPK.[5]

-

MK2 Activation: Activated p38 MAPK phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2).[5][6]

-

mRNA Stabilization and Translation: Activated MK2 plays a crucial role in stabilizing the messenger RNA (mRNA) of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), by phosphorylating and inactivating mRNA-destabilizing proteins like tristetraprolin (TTP). This leads to increased translation and subsequent secretion of these cytokines.[5][6]

This compound, by inhibiting p38 MAPK, prevents the activation of MK2 and thereby reduces the stability and translation of these pro-inflammatory cytokine mRNAs, leading to a potent anti-inflammatory effect.

Crosstalk with the NF-κB Pathway

The p38 MAPK and NF-κB signaling pathways are intricately linked and can influence each other's activity. While direct studies on the effect of this compound on the NF-κB pathway are limited, the known crosstalk suggests a potential indirect inhibitory effect. The NF-κB pathway is a key regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.

The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB dimers (typically p50/p65) to the nucleus to initiate gene transcription. Some studies suggest that p38 MAPK can phosphorylate and activate components upstream of IKK, or even IKK itself, thereby promoting NF-κB activation. By inhibiting p38 MAPK, this compound could potentially reduce this positive regulation of the NF-κB pathway, contributing to its overall anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound from preclinical and clinical studies.

Table 1: Preclinical Inhibitory Activity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 for human MAPK14 (p38α) | 0.1 nM | Recombinant enzyme | [3] |

| IC50 for TNF-α release | ~3.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

| pIC50 for LPS-induced TNF-α release | 9.2 ± 0.4 | Human alveolar macrophages | [2] |

| pIC50 for LPS-induced IL-6 release | 8.8 ± 0.7 | Human alveolar macrophages | [2] |

| Selectivity for p38α vs p38β | 15-fold | Recombinant enzymes | [2] |

| Selectivity for p38α vs p38γ and p38δ | >10,000-fold | Recombinant enzymes | [2] |

Table 2: Clinical Efficacy of this compound in a Healthy Volunteer LPS Challenge Study

| Biomarker | Reduction from Baseline Increase | Sample Type | p-value | Reference |

| Sputum Neutrophils | 56.6% | Sputum | <0.001 | [2] |

| Sputum TNF-α | 85.4% | Sputum | <0.001 | [2] |

| Sputum IL-6 | 76.5% | Sputum | Not reported | [7] |

| Sputum MIP-1β | 69.5% | Sputum | Not reported | [7] |

| Blood Neutrophils | 43.5% | Blood | Not reported | [7] |

| Blood IL-6 | 70% | Blood | Not reported | [7] |

| Blood MIP-1β | Complete inhibition | Blood | Not reported | [7] |

| Blood C-reactive protein (CRP) | 93% | Blood | Not reported | [7] |

Experimental Protocols

In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38α in Lung Tissue

This protocol is a representative procedure based on the methodology used to identify p38α as the key activated isoform in COPD lung tissue.[2]

Objective: To visualize and quantify the phosphorylation of p38α in situ in lung tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Mouse anti-p38α

-

Duolink® In Situ PLA Probes (anti-Rabbit MINUS and anti-Mouse PLUS)

-

Duolink® In Situ Detection Reagents

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Wash buffers (e.g., TBS, TBST)

-

Blocking solution (e.g., 3% BSA in TBS)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer to unmask the epitopes.

-

Blocking: Block non-specific antibody binding by incubating the sections in blocking solution.

-

Primary Antibody Incubation: Incubate the sections with a mixture of the rabbit anti-phospho-p38 and mouse anti-p38α primary antibodies overnight at 4°C.

-

PLA Probe Incubation: Wash the sections and incubate with the PLA probes (anti-Rabbit MINUS and anti-Mouse PLUS).

-

Ligation: Add the ligation solution containing ligase to join the two PLA probes that are in close proximity.

-

Amplification: Add the amplification solution containing a polymerase to generate a concatemeric product.

-

Detection: Add the detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified product.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with a mounting medium.

-

Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell or per area to determine the level of p38α phosphorylation.

Inhaled LPS Challenge in Healthy Volunteers

This protocol is a representative procedure based on the clinical studies conducted with this compound.[2][7]

Objective: To assess the anti-inflammatory effects of this compound on LPS-induced airway and systemic inflammation.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy, non-smoking volunteers.

Procedure:

-

Screening and Baseline: Screen participants for eligibility and obtain baseline measurements, including blood samples and induced sputum.

-

Dosing: Administer a single inhaled dose of this compound or placebo.

-

LPS Challenge: After a specified time post-dosing (e.g., 30 minutes), participants undergo an inhaled LPS challenge.

-

Sputum Induction: At a set time post-LPS challenge (e.g., 6 hours), induce sputum using nebulized hypertonic saline.

-

Blood Sampling: Collect blood samples at multiple time points post-LPS challenge (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

Washout Period: A sufficient washout period is required before the crossover to the alternate treatment.

-

Sputum Processing and Analysis:

-

Select the plugs from the sputum sample.

-

Treat with dithiothreitol (DTT) to disperse the cells.

-

Perform a total cell count and prepare cytospins.

-

Stain the cytospins (e.g., with Giemsa) for differential cell counts (neutrophils, macrophages, etc.).

-

Centrifuge the remaining sample to collect the supernatant for biomarker analysis (e.g., TNF-α, IL-6, IL-8, MIP-1β) using methods like ELISA or multiplex assays.

-

-

Blood Analysis:

-

Perform complete blood counts with differentials.

-

Separate plasma or serum for biomarker analysis (e.g., CRP, cytokines).

-

Conclusion

This compound is a selective inhibitor of p38α/β MAPK that demonstrates potent anti-inflammatory effects by suppressing the production of key pro-inflammatory cytokines and chemokines. Its mechanism of action is well-defined, and its efficacy has been quantified in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the downstream signaling pathways of this compound, offering valuable insights for researchers and professionals in the field of respiratory drug development. The detailed experimental protocols serve as a practical resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of p38 MAPK inhibition.

References

- 1. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [openinnovation.astrazeneca.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p3t8 Mitogen-Activated Protein Kinase (MAPK) in Inflammatory Diseases: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK pathway, its implication in various inflammatory conditions, and the methodologies used to investigate its function. Detailed experimental protocols, quantitative data on therapeutic inhibitors, and visual representations of signaling cascades and workflows are presented to equip researchers and drug development professionals with the essential knowledge to navigate this complex and promising area of study.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPKs are a family of serine/threonine kinases that are activated by a wide range of extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stresses such as osmotic shock and ultraviolet irradiation.[1][2] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[3] p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[4][5]

Activation of the p38 MAPK pathway occurs through a three-tiered kinase cascade.[3] This cascade begins with the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, in response to upstream signals.[3] The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 for the p38 pathway.[3][6] Finally, MKK3 and MKK6 dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[2]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors.[6] Key downstream targets include MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), which plays a crucial role in regulating the stability and translation of mRNAs encoding inflammatory cytokines like TNF-α.[7][8] p38 MAPK also activates several transcription factors, such as activating transcription factor 2 (ATF2), myocyte enhancer factor 2 (MEF2), and STAT1, which in turn regulate the expression of numerous inflammatory genes.[6][9]

p38 MAPK Signaling Pathway Diagram

Caption: Canonical p38 MAPK signaling cascade.

Role of p38 MAPK in Key Inflammatory Diseases

The dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. Its central role in mediating the production of key inflammatory cytokines makes it a compelling target for therapeutic intervention.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by inflammation of the synovial joints, p38 MAPK is highly activated in the synovium.[10] This activation contributes to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which drive joint inflammation and destruction.[10] Furthermore, p38 MAPK is involved in the expression of matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[8] Despite promising preclinical data, clinical trials of p38 MAPK inhibitors in RA have shown only modest efficacy, suggesting a more complex role for this pathway in the disease.[7][11]

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The p38 MAPK pathway is activated in the intestinal mucosa of IBD patients and plays a significant role in the overproduction of inflammatory mediators.[5] However, clinical trials of p38 MAPK inhibitors in IBD have yielded disappointing results, with some studies suggesting a potential dual role for p38 MAPK in intestinal inflammation.[12][13]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[14] The p38 MAPK pathway is hyperactivated in psoriatic lesions and is involved in the production of inflammatory cytokines and chemokines that contribute to the disease pathology.[14] Targeting p38 MAPK has been explored as a potential therapeutic strategy for psoriasis.

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, a progressive lung disease characterized by chronic inflammation, p38 MAPK is activated in various lung cells, including macrophages and epithelial cells.[1] This activation is driven by stimuli such as cigarette smoke and contributes to the production of inflammatory mediators that perpetuate the disease.[15][16] Several p38 MAPK inhibitors have been investigated in clinical trials for COPD, with some showing modest improvements in lung function and reductions in inflammatory markers.[1][15][17]

Therapeutic Inhibition of p38 MAPK

The central role of p38 MAPK in inflammation has led to the development of numerous small molecule inhibitors. These inhibitors typically target the ATP-binding pocket of p38α, thereby preventing its kinase activity. While many inhibitors have shown promise in preclinical models, their clinical development has been challenging due to issues with efficacy and toxicity.[4][15]

Table 1: Preclinical Efficacy of Selected p38 MAPK Inhibitors

| Inhibitor | Disease Model | Key Findings | IC50 | Reference |

| SB203580 | Murine Collagen-Induced Arthritis | Significant inhibition of paw inflammation and serum amyloid protein levels. | 15-25 mg/kg (in vivo) | [18] |

| SCIO-469 | Human Whole Blood (LPS-stimulated) | Moderate inhibition of TNF-α production. | 300 nM | |

| VX-745 | Not Specified | Potent inhibitor of p38α. | Not Specified | [10] |

| BIRB-796 | Not Specified | Potent inhibitor of all p38 MAPK isoforms. | Not Specified | |

| LY2228820 | In vitro kinase assay | Potent inhibition of p38α and p38β isoforms. | 5.3 nM (p38α), 3.2 nM (p38β) | [19] |

| RWJ67657 | Human PBMCs (LPS-stimulated) | Inhibition of TNF-α and IL-1β production. | 3 nM (TNF-α), 11 nM (IL-1β) | [19] |

| Acumapimod | In vitro kinase assay | Inhibition of p38α. | < 1 µM | [19] |

Table 2: Summary of Clinical Trial Outcomes for p38 MAPK Inhibitors

| Inhibitor | Disease | Phase | Key Outcomes | Reference |

| VX-702 | Rheumatoid Arthritis | II | Numerically superior ACR20 response rates compared to placebo, but not statistically significant. Transient reduction in inflammatory biomarkers. | [7] |

| BIRB 796 | Crohn's Disease | II | No clinical efficacy observed compared to placebo. Transient, dose-dependent decrease in C-reactive protein. | [12] |

| Dilmapimod (SB-681323) | COPD | I | Decreased blood concentrations of TNF-α. Non-significant reduction in sputum neutrophils and improvement in FVC. | [17] |

| PH-797804 | COPD | II | Significant improvement in trough FEV1 and transition dyspnea index. Reduction in C-reactive protein levels. | [20] |

| Losmapimod | COPD | Not Specified | Not specified in provided abstracts. | [15] |

| Acumapimod (BCT197) | COPD | II | Significant improvement in FEV1 compared to placebo. Reduced number of hospitalizations due to exacerbations. | [17] |

Key Experimental Protocols

Investigating the role of p38 MAPK in inflammatory processes requires robust and reproducible experimental methodologies. This section provides detailed protocols for common assays used to assess p38 MAPK activation and function.

Western Blot Analysis of p38 MAPK Phosphorylation

Western blotting is a fundamental technique to detect the activation of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.

Caption: A typical workflow for Western blot analysis.

-

Cell Culture and Treatment:

-

Stimulation:

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold lysis buffer (e.g., 1% Triton X-100 lysis buffer) containing protease and phosphatase inhibitors.[2]

-

Centrifuge the lysates at high speed (e.g., 20,500 x g) for 10-15 minutes at 4°C to pellet cell debris.[2]

-

Determine the protein concentration of the supernatant using a suitable method (e.g., Bradford assay).[2]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.[2][25]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.

Caption: General workflow for an in vitro kinase assay.

-

Reagent Preparation:

-

Recombinant active p38α MAPK.

-

Recombinant ATF2 protein (substrate).

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP).

-

Test inhibitors dissolved in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test inhibitor at various concentrations. Include a vehicle control (DMSO).

-

Add the recombinant active p38α MAPK to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATF2 substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[23]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and perform SDS-PAGE and Western blotting as described in Protocol 4.1.

-

Use a primary antibody specific for phosphorylated ATF2 (pThr71) to detect the kinase activity.[26]

-

-

Data Analysis:

-

Quantify the band intensities of phosphorylated ATF2.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

-

Conclusion and Future Directions

The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammation. Its well-established role in the production of pro-inflammatory cytokines has made it a logical target for therapeutic intervention in a wide range of inflammatory diseases. However, the clinical translation of p38 MAPK inhibitors has been met with challenges, highlighting the complexity of this signaling network and its diverse physiological functions.

Future research should focus on several key areas:

-

Isoform-specific roles: A deeper understanding of the distinct functions of the different p38 MAPK isoforms (α, β, γ, and δ) may lead to the development of more selective and effective inhibitors with improved safety profiles.

-

Downstream targets: Further elucidation of the specific downstream substrates of p38 MAPK in different cell types and disease contexts will provide a more nuanced understanding of its biological roles.

-

Combination therapies: Exploring the use of p38 MAPK inhibitors in combination with other anti-inflammatory agents may offer a synergistic approach to treating complex inflammatory diseases.

-

Biomarker development: The identification of reliable biomarkers to predict patient response to p38 MAPK inhibitors will be crucial for the successful implementation of these therapies in the clinic.

By addressing these key questions, the scientific community can continue to unravel the complexities of the p38 MAPK pathway and unlock its full potential as a therapeutic target for the treatment of inflammatory diseases.

References

- 1. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]

- 2. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uncoupling the p38 MAPK kinase in IBD: a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of p38 MAPK in the Aetiopathogenesis of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

AZD7624: A Technical Guide to p38 MAPK-Mediated TNF-alpha Suppression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and therapeutic potential of AZD7624, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary focus on its ability to suppress Tumor Necrosis Factor-alpha (TNF-alpha) production. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the underlying signaling pathways involved in the action of this compound.

Core Mechanism of Action: Targeting the p38 MAPK Pathway

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway.[1] This pathway is a critical regulator of the synthesis of pro-inflammatory cytokines, including TNF-alpha, in response to cellular stress and inflammatory stimuli such as lipopolysaccharide (LPS).[2][3] By selectively targeting the α and β isoforms of p38 MAPK, this compound effectively downregulates the production of these key inflammatory mediators.[4][5]

The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases which, in turn, phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, ultimately resulting in the transcription and translation of pro-inflammatory genes like TNF-alpha.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention for this compound.

Quantitative Data on TNF-alpha Suppression

The efficacy of this compound in suppressing TNF-alpha has been quantified across a range of in vitro, ex vivo, and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | System | Value | Reference |

| IC50 | Human MAPK14 (p38α) | 0.1 nM | [4] |

| IC50 | TNF-α release from human PBMCs | ~3.5 nM | [4] |

| pIC50 | LPS-induced TNF-α in human alveolar macrophages | 9.2 ± 0.4 | [2][5] |

| pIC50 | LPS-induced IL-6 in human alveolar macrophages | 8.8 ± 0.7 | [2][5] |

| pIC50u | LPS-induced TNF-α in human mononuclear cells | 8.4 | [6] |

| pIC50u | LPS-induced TNF-α in human whole blood (full inhibition) | 8.7 | [6] |

| pIC50u | LPS-induced TNF-α in human alveolar macrophages (partial inhibition) | 9.0 | [6] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration. pIC50u is the unbound potency.

Table 2: Efficacy of Inhaled this compound in a Human LPS Challenge Model

| Biomarker | Matrix | % Reduction vs. Placebo | p-value | Reference |

| TNF-α | Sputum | 85.4% | <0.001 | [2][5] |

| Neutrophils | Sputum | 56.6% | <0.001 | [2][5] |

| IL-6 | Sputum | 76.5% | - | [7][8] |

| IL-8 | Sputum | Significant Reduction | - | [2] |

| MIP-1β | Sputum | 69.5% | - | [8] |

| Neutrophils | Blood | 43.5% | - | [7][8] |

| IL-6 | Blood | 70% | - | [7][8] |

| MIP-1β | Blood | Complete Inhibition | - | [7][8] |

| C-Reactive Protein (CRP) | Blood | 93% | - | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in in vitro stimulation assays.

Methodology:

-

Dilute whole blood collected in heparinized tubes with an equal volume of sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer of plasma and carefully collect the buffy coat layer containing PBMCs.[5]

-

Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step.

-

Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Ex Vivo Whole Blood Stimulation Assay

Objective: To assess the effect of this compound on LPS-induced cytokine production in a whole blood context.

Methodology:

-

Collect venous blood from subjects into tubes containing an anticoagulant (e.g., heparin).[9]

-

Within 2 hours of collection, aliquot the whole blood into 96-well plates.

-

Pre-incubate the blood with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

-

Stimulate the blood with an optimal concentration of LPS (e.g., 10-100 ng/mL) and incubate for a defined period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.[1][10]

-

Following incubation, centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant for cytokine analysis.[11]

TNF-alpha Quantification by ELISA

Objective: To measure the concentration of TNF-alpha in plasma or cell culture supernatants.

Methodology:

-

Coat a 96-well microplate with a capture antibody specific for human TNF-alpha and incubate overnight.[12][13]

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

-

Wash the plate.

-

Add standards of known TNF-alpha concentrations and the unknown samples (plasma or supernatant) to the wells and incubate for 2 hours.[14]

-

Wash the plate.

-

Add a detection antibody (biotinylated anti-TNF-alpha) and incubate for 1-2 hours.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[9]

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the TNF-alpha concentration in the samples by interpolating from the standard curve.

Sputum Induction and Processing

Objective: To obtain and process induced sputum for the analysis of inflammatory cells and mediators.

Methodology:

-

Administer a short-acting beta2-agonist (e.g., salbutamol) to the subject to prevent bronchoconstriction.[15]

-

The subject inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) for a set period (e.g., 5-7 minutes).[16][17]

-

After each inhalation period, the subject is encouraged to cough and expectorate sputum into a sterile container.

-

The induction process is repeated for a defined total time (e.g., 20-30 minutes) or until an adequate sample is obtained.

-

The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus.[18]

-

The sample is then filtered to remove debris and centrifuged to separate the cells from the supernatant.

-

The cell pellet is resuspended and used for differential cell counts (e.g., neutrophils, eosinophils) and other cellular assays.

-

The supernatant is stored for the measurement of cytokines and other soluble markers.

Conclusion

This compound is a potent inhibitor of p38 MAPK that demonstrates significant suppression of TNF-alpha and other pro-inflammatory cytokines. The data from in vitro, ex vivo, and in vivo studies provide a strong rationale for its potential as a therapeutic agent in inflammatory diseases where the p38 MAPK pathway plays a pathogenic role. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other p38 MAPK inhibitors. While clinical trials in COPD did not show a benefit in reducing exacerbations, the potent anti-inflammatory effects of this compound warrant further investigation in other inflammatory conditions.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Isolation of Human PBMCs [bio-protocol.org]

- 6. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Isolation of PBMCs From Whole Blood [protocols.io]

- 9. file.elabscience.com [file.elabscience.com]

- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. content.abcam.com [content.abcam.com]

- 15. Methodology for Sputum Induction and Laboratory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iqvia.com [iqvia.com]

- 17. mdpi.com [mdpi.com]

- 18. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

AZD7624: A Technical Overview of IL-6 Regulation via p38 MAPK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of AZD7624 on the regulation of Interleukin-6 (IL-6). This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms, which play a crucial role in the inflammatory cascade leading to the production of pro-inflammatory cytokines, including IL-6. This document summarizes key preclinical and clinical findings, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to the increased expression and stability of pro-inflammatory cytokine mRNAs, such as IL-6. By inhibiting p38α and p38β, this compound effectively dampens this inflammatory signaling cascade, resulting in a significant reduction of IL-6 production in various cell types and biological matrices.

Quantitative Analysis of IL-6 Regulation by this compound

The efficacy of this compound in modulating IL-6 levels has been demonstrated in both in vitro and in vivo settings. The following tables summarize the key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Inhibition of IL-6 by this compound

| Cell Type | Stimulant | This compound Concentration | % Inhibition of IL-6 | Source |

| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Concentration-dependent inhibition | [1] |

| Bronchial Epithelial Cells (COPD IFE) | Polyinosinic:polycytidylic acid (poly I:C) | 10 nM | Significantly higher than budesonide | [2] |

| Bronchial Epithelial Cells (COPD FE) | Polyinosinic:polycytidylic acid (poly I:C) | 10-1,000 nM | Significantly higher than budesonide | [2] |

COPD IFE: Chronic Obstructive Pulmonary Disease Infrequent Exacerbators; COPD FE: Chronic Obstructive Pulmonary Disease Frequent Exacerbators

Table 2: In Vivo Reduction of IL-6 by this compound in a Human LPS Challenge Study

| Biological Matrix | This compound Dose (inhaled) | % Attenuation of IL-6 Increase | Source |

| Sputum | 1200 mcg | 76.5% | [3] |

| Blood (12hr post-dose) | 1200 mcg | 70% | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway

Caption: IL-6 Regulation by this compound via p38 MAPK Inhibition.

Experimental Workflows

Caption: Human LPS Challenge Experimental Workflow.

Caption: In Vitro Experimental Workflow for IL-6 Analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Studies: Inhibition of IL-6 in Human Primary Cells

1. Isolation and Culture of Human Alveolar Macrophages (AMs)

-

Source: Bronchoalveolar lavage (BAL) fluid from healthy, non-smoking volunteers.[4]

-

Isolation: BAL fluid is centrifuged to pellet the cells. The cell pellet is washed with a suitable buffer (e.g., PBS with 2% FBS and 2 mM EDTA).[4][5]

-

Culture: AMs are resuspended in complete culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics) and plated in tissue culture flasks or plates. Non-adherent cells are removed by a medium change after an initial incubation period (e.g., 2 hours).[6][7]

2. Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

-

Source: Whole blood from healthy donors.

-

Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.[1][5]

-

Culture: Isolated PBMCs are washed and resuspended in complete culture medium (e.g., RPMI 1640 with 10% FBS) at a specific density (e.g., 1 x 10^6 cells/mL).[8]

3. Culture of Human Bronchial Epithelial Cells (BECs)

-

Source: Primary BECs are obtained from bronchoscopy of healthy or COPD subjects.

-

Culture: BECs are cultured on collagen-coated plates in a specialized growth medium (e.g., Bronchial Epithelial Growth Medium, BEGM).[9]

4. Cell Stimulation and Treatment

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

-

Stimulation:

-

LPS: For AMs and PBMCs, Lipopolysaccharide (from E. coli or S. typhimurium) is added to the culture medium at a final concentration typically ranging from 10 ng/mL to 1 µg/mL.[5][6][8]

-

Poly(I:C): For BECs, polyinosinic:polycytidylic acid is added to the culture medium at concentrations ranging from 1 to 50 µg/mL.[2]

-

-

Incubation: Cells are incubated for a period sufficient to induce cytokine production (e.g., 24 hours).[2][5]

5. IL-6 Measurement

-

Sample Collection: Cell culture supernatants are collected after the incubation period.

-

ELISA: The concentration of IL-6 in the supernatants is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

In Vivo Study: Human Lipopolysaccharide (LPS) Challenge

1. Study Design

-

A randomized, double-blind, placebo-controlled, crossover study design is typically employed.[10][11]

2. Subject Population

3. Dosing and LPS Challenge

-

Subjects receive a single inhaled dose of this compound (e.g., 1200 mcg) or a matching placebo.[3]

-

Approximately 30 minutes after dosing, subjects undergo an inhaled LPS challenge (e.g., 30 µg).[11]

4. Sputum Induction and Processing

-

Induction: Sputum is induced at a specified time point after the LPS challenge (e.g., 6 hours) by inhalation of nebulized hypertonic saline.[10][11]

-

Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and release the cellular components. The sample is then centrifuged to separate the cells from the supernatant.

5. Blood Sampling

-

Blood samples are collected at multiple time points post-dose (e.g., 0.25, 6.5, 12, and 24 hours) to assess systemic inflammatory markers.[11]

6. IL-6 Measurement

-

The concentration of IL-6 in the sputum supernatant and blood plasma/serum is quantified using a validated ELISA method.

Conclusion

This compound demonstrates significant and consistent regulation of IL-6 production both in vitro and in vivo. Its mechanism of action, through the targeted inhibition of p38 MAPK α and β isoforms, provides a potent anti-inflammatory effect. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of p38 MAPK inhibitors for inflammatory diseases. The provided diagrams serve to elucidate the underlying biological pathways and experimental approaches used to characterize the activity of this compound.

References

- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. The effects of poly I:C stimulation of primary bronchial epithelial cells and TSLP secretion on CD34+ progenitor cell eosinophil and basophil differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LPS induces IL-10 production by human alveolar macrophages via MAPKinases- and Sp1-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full Spectrum of LPS Activation in Alveolar Macrophages of Healthy Volunteers by Whole Transcriptomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]

- 9. med.unc.edu [med.unc.edu]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-dose endotoxin inhalation in healthy volunteers - a challenge model for early clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Studies of AZD7624 in Respiratory Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and early clinical mechanism-of-action studies of AZD7624, an inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of respiratory inflammation, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD).

Introduction: Targeting Inflammation in Respiratory Disease

Chronic respiratory diseases such as COPD are characterized by persistent airway inflammation. A key signaling pathway implicated in this inflammatory cascade is the p38 MAPK pathway, which plays a central role in the production of pro-inflammatory mediators.[1][2] this compound was developed as a potent, inhaled inhibitor of p38 MAPK to directly target lung inflammation while minimizing systemic side effects often associated with oral inhibitors.[1][3]

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the downstream activation of transcription factors and the subsequent production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][5] this compound is a potent inhibitor of the p38α and p38β isoforms of MAPK, which are the predominant isoforms activated in the inflammatory response within lung macrophages and epithelial cells.[1][3][4][6]

Preclinical Pharmacology: In Vitro Studies

This compound demonstrated high potency and selectivity for the targeted p38 MAPK isoforms. In vitro studies confirmed its ability to inhibit the release of key pro-inflammatory cytokines from various human cell types relevant to respiratory disease.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Type | Stimulus | Measured Endpoint | Potency (pIC50 / IC50) | Reference |

|---|---|---|---|---|---|

| Enzyme Inhibition | Recombinant Human p38α | - | MAPK14 Activity | IC50: 0.1 nM | [6] |

| Cytokine Release | Human Alveolar Macrophages | LPS | TNF-α Release | pIC50: 9.2 ± 0.4 | [1] |

| Cytokine Release | Human Alveolar Macrophages | LPS | IL-6 Release | pIC50: 8.8 ± 0.7 | [1] |

| Cytokine Release | Human PBMCs | - | TNF-α Release | IC50: ~3.5 nM | [6] |

| Cytokine Release | Human Mononuclear Cells | LPS | TNF-α Release | pIC50u: 8.4 | [7] |

| Cytokine Release | Human Whole Blood | LPS | TNF-α Release | pIC50u: 8.7 | [7] |

| Isoform Selectivity | Recombinant Human p38 | - | p38α vs p38β | 15-fold selectivity for p38α | [1][3] |

| Isoform Selectivity | Recombinant Human p38 | - | p38α vs p38γ/δ | >10,000-fold selectivity | [1][3] |

pIC50: negative log of the half-maximal inhibitory concentration. pIC50u: unbound potency.

A representative experimental protocol for assessing the in vitro efficacy of this compound is as follows:

-

Cell Isolation and Culture : Human alveolar macrophages are obtained from COPD patients or healthy controls via bronchoscopy and bronchoalveolar lavage.[8] Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[8] Bronchial epithelial cells are also obtained via bronchoscopy.[8]

-

Compound Pre-incubation : Cultured cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).[9][10]

-

Inflammatory Stimulus : Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) for macrophages and PBMCs, or polyinosinic:polycytidylic acid (poly I:C) for epithelial cells to mimic viral infection.[8][11]

-

Incubation : The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release.

-

Cytokine Measurement : Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) are quantified using methods such as ELISA or multiplex assays.[11]

-

Data Analysis : The half-maximal inhibitory concentration (IC50) or pIC50 is calculated by fitting the concentration-response data to a sigmoidal curve.[11]

Studies directly comparing this compound to the corticosteroid budesonide revealed cell-type-specific sensitivities. This compound demonstrated a greater effect than budesonide on cytokine production from bronchial epithelial cells, whereas PBMCs showed the greatest sensitivity to budesonide.[11] This suggests that different inflammatory cell types within the same individual exhibit varied responses to anti-inflammatory agents, supporting the rationale for exploring multiple therapeutic strategies in COPD.[11]

In Vivo and Human Challenge Studies

The anti-inflammatory effects of inhaled this compound were evaluated in preclinical animal models and in a human LPS challenge study, a model used to test compounds for their potential efficacy in COPD.[12][13][14]

In a randomized, double-blind, placebo-controlled crossover study, healthy volunteers received a single inhaled dose of this compound (1200 mcg) or placebo prior to an inhaled LPS challenge.[12][14][15] The study demonstrated that this compound significantly inhibited both lung and systemic inflammation induced by LPS.[12][15]

Table 2: Effect of Inhaled this compound on LPS-Induced Inflammatory Markers in Humans

| Compartment | Marker | Time Point | % Attenuation vs. Placebo | p-value | Reference |

|---|---|---|---|---|---|

| Sputum (Lung) | Neutrophil Differential Increase | 6.5h post-dose | 56.8% | <0.001 | [1][12][14][15] |

| TNF-α Increase | - | 85.4% | <0.001 | [1] | |

| IL-6 Increase | - | 76.5% | - | [12][15] | |

| MIP-1β Increase | - | 69.5% | - | [12][15] | |

| IL-8 Increase | - | Significantly Reduced | - | [1] | |

| Blood (Systemic) | Neutrophil Differential Increase | 12h post-dose | 43.5% | - | [12][14][15] |

| IL-6 Increase | 12h post-dose | 70% | - | [12][14][15] | |

| MIP-1β Increase | 6.5h post-dose | Completely Inhibited | - | [12][14][15] | |

| C-Reactive Protein (CRP) Increase | - | 93% | - | [12][14][15] |

Data is based on a single 1200 mcg inhaled dose of this compound administered 30 minutes prior to LPS challenge.

-

Subject Recruitment : Healthy, non-smoking volunteers aged 18-55 are recruited for the study.[1][16]

-

Randomization : Subjects are randomized in a double-blind, placebo-controlled, crossover design.[12][14][15]

-

Dosing : Subjects receive a single inhaled dose of this compound (e.g., 1200 mcg) or a matching placebo.[12][14][15]

-

LPS Challenge : 30 minutes post-dosing, subjects undergo an inhaled LPS challenge to induce a controlled inflammatory response.[12][14][15]

-

Sample Collection :

-

Sputum Induction : Sputum is induced 6 hours post-LPS challenge (6.5 hours post-dose) to analyze local lung inflammation.[12][14][15]

-

Blood Sampling : Blood samples are collected at multiple time points (e.g., baseline, 0.25, 6.5, 12, and 24 hours post-dose) to assess systemic inflammation.[12][14][15]

-

-

Biomarker Analysis : Sputum and blood samples are analyzed for cell counts (e.g., neutrophils) and inflammatory biomarkers (e.g., TNF-α, IL-6, MIP-1β, CRP).[1][12][15]

Preclinical Pharmacokinetics

Inhaled this compound is characterized by rapid absorption and a long terminal half-life. The inhaled route of administration achieves higher lung exposure compared to intravenous dosing, which is advantageous for targeting local lung inflammation with minimal systemic exposure.[7]

Table 3: Pharmacokinetic Parameters of Inhaled this compound in Humans

| Parameter | Value | Note | Reference |

|---|---|---|---|

| Tmax (Time to peak concentration) | ~5 minutes | Rapid absorption post-inhalation. | [6] |

| Terminal Half-life (t1/2) | 34 to 72 hours | Following single inhaled doses (580-2030µg). | [6] |

| Primary Route of Elimination | Feces | - |[6] |

Conclusion and Clinical Outcome

Preclinical and early-phase studies demonstrated that this compound is a potent and selective inhibitor of p38α/β MAPK.[1][4] In vitro, it effectively suppressed the release of pro-inflammatory cytokines from key pulmonary cell types.[1][4] The human LPS challenge study confirmed that inhaled this compound robustly attenuated both lung and systemic inflammatory responses, providing strong proof of mechanism.[1][12]

Despite these promising preclinical and mechanistic findings, a subsequent clinical trial in patients with moderate to severe COPD found that this compound failed to show a statistically significant benefit in reducing the frequency of exacerbations compared to placebo.[1][16] This outcome highlights the complexity of translating potent anti-inflammatory effects observed in preclinical models and challenge studies into clinical efficacy for a heterogeneous disease like COPD.

References

- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 7. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. respiratory-therapy.com [respiratory-therapy.com]

- 14. medpagetoday.com [medpagetoday.com]

- 15. researchgate.net [researchgate.net]

- 16. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]

AZD7624: A Technical Guide to its Anti-Inflammatory Potential Beyond COPD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7624 is a potent and selective inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α), a key enzyme in the intracellular signaling cascade that drives pro-inflammatory mediator production.[1][2] While primarily investigated for Chronic Obstructive Pulmonary Disease (COPD), its mechanism of action holds significant therapeutic potential for a broader range of non-COPD inflammatory conditions. This technical guide synthesizes the core preclinical and clinical data on this compound, focusing on its anti-inflammatory effects as demonstrated in a well-defined human lipopolysaccharide (LPS) challenge model. This model serves as a surrogate for studying acute inflammatory responses relevant to various diseases.

Currently, there is a lack of published preclinical or clinical studies investigating this compound in specific non-COPD inflammatory diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease, or psoriasis. The data presented herein is derived from studies in healthy volunteers and individuals with COPD, providing a foundational understanding of the drug's pharmacodynamics and anti-inflammatory activity.

Mechanism of Action: p38 MAPK Inhibition

This compound is a small molecule that selectively inhibits the p38α and p38β MAPK isoforms. The p38 MAPK pathway is a critical intracellular signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and bacterial components like LPS.[3] Activation of this pathway leads to the downstream activation of transcription factors and other kinases, resulting in the increased expression and release of multiple pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][4] By inhibiting p38α, this compound effectively dampens this inflammatory cascade at a crucial control point.[1]

Signaling Pathway Diagram

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacology

In preclinical studies, this compound has demonstrated high-potency inhibition of the target enzyme and subsequent inflammatory responses.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (MAPK14/p38α) | 0.1 nM | Recombinant human enzyme | [5] |

| IC50 (TNF-α release) | ~3.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |

| pIC50u (LPS-induced TNFα) | 8.4 | Human Mononuclear Cells (in vitro) | [6] |

| pIC50u (LPS-induced TNFα) | 8.7 (full inhibition) | Human Whole Blood (in vitro) | [6] |

| pIC50u (LPS-induced TNFα) | 9.0 (partial inhibition) | Human Alveolar Macrophages (in vitro) | [6] |

| pIC50u (LPS-induced TNFα) | 8.8 | Human Whole Blood (ex vivo) | [6] |

pIC50u represents the negative logarithm of the unbound half-maximal inhibitory concentration.

Clinical Pharmacodynamics: Human LPS Challenge Model

The anti-inflammatory effects of this compound have been evaluated in a human LPS challenge model, a standardized method to induce a transient inflammatory response.

Experimental Protocol: Inhaled LPS Challenge in Healthy Volunteers

A randomized, double-blind, placebo-controlled, crossover study was conducted in healthy volunteers.[7][8]

-

Participants: Healthy, non-smoking male and female volunteers.

-

Treatment: A single inhaled dose of this compound (1200 mcg) or placebo was administered.[7]

-

LPS Challenge: 30 minutes post-dose, subjects underwent an inhaled LPS challenge.[7]

-

Sputum Induction: Sputum was induced 6 hours post-LPS challenge (6.5 hours post-dose) for biomarker analysis.[7][8]

-

Blood Sampling: Blood samples were collected at baseline and at 0.25, 6.5, 12, and 24 hours post-dose for analysis of inflammatory cells and biomarkers.[7][8]

Experimental Workflow Diagram

Caption: Workflow of the human lipopolysaccharide (LPS) challenge study.

Clinical Efficacy: Attenuation of Inflammatory Markers

In the human LPS challenge study, a single inhaled dose of this compound demonstrated significant and broad anti-inflammatory effects in both the lungs and the systemic circulation.

Effects on Sputum Inflammatory Markers

| Biomarker | % Attenuation vs. Placebo | p-value | Reference |

| Neutrophil Differential Increase | 56.8% | <0.001 | [7] |